molecular formula C6H6ClF3N2 B3037912 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 665026-47-1

5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B3037912
CAS RN: 665026-47-1
M. Wt: 198.57 g/mol
InChI Key: MHTSOARHEKSWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that is used in a variety of scientific research applications. It is a heterocyclic compound, which is composed of a nitrogen atom, a carbon atom, and a chlorine atom, as well as a trifluoromethyl group. This compound is highly versatile and can be used in a range of scientific research applications, including drug synthesis, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and NMR Spectroscopy : A study by Lee et al. (1990) explored the synthesis of compounds related to 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole, focusing on the structural assignments based on 13C NMR spectra (Lee et al., 1990).

Chemical Reactions and Derivatives

  • Palladium-Catalyzed Cross-Coupling Reactions : Arbačiauskienė et al. (2011) used similar compounds as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, demonstrating the compound's utility in complex chemical syntheses (Arbačiauskienė et al., 2011).

Pharmacological Applications

  • Antimycobacterial Activity : Silva et al. (2008) investigated derivatives of 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole for their antimicrobial activity, particularly against Mycobacterium tuberculosis, highlighting its potential in pharmaceutical research (Silva et al., 2008).

Agricultural and Pesticidal Uses

  • Fungicidal Activity : Research by Chen et al. (2000) focused on derivatives of 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole for their fungicidal properties, particularly against rice sheath blight, indicating its application in agriculture (Chen et al., 2000).

Advanced Material Development

  • Potential in NLO Materials : A study by Chandrakantha et al. (2013) synthesized N-substituted derivatives of 5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to your compound of interest, for their nonlinear optical properties, suggesting applications in advanced material sciences (Chandrakantha et al., 2013).

properties

IUPAC Name

5-chloro-1-ethyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c1-2-12-5(7)3-4(11-12)6(8,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTSOARHEKSWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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